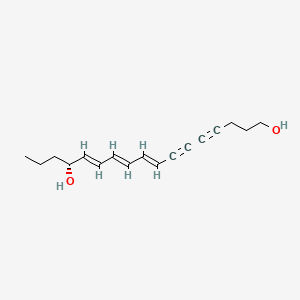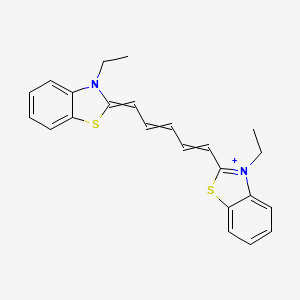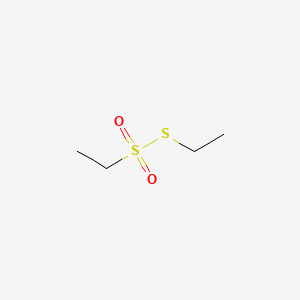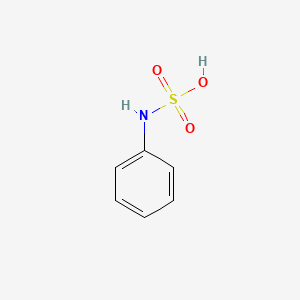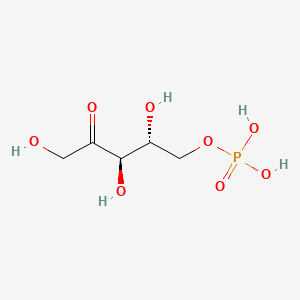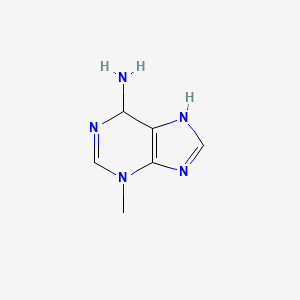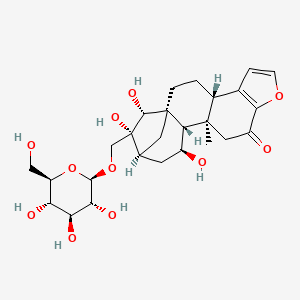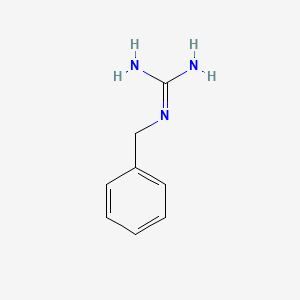
1-Benzylguanidine
説明
1-Benzylguanidine is an organic compound with the molecular formula C8H11N3. It has an average mass of 149.193 Da and a monoisotopic mass of 149.095291 Da . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The 1-Benzylguanidine molecule contains a total of 22 bonds. There are 11 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
1-Benzylguanidine has a density of 1.1±0.1 g/cm3, a boiling point of 268.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 50.6±3.0 kJ/mol and a flash point of 115.9±25.4 °C. Its index of refraction is 1.583, and it has a molar refractivity of 43.7±0.5 cm3 .科学的研究の応用
Neuroblastoma Treatment
1-Benzylguanidine: has been studied for its potential in treating neuroblastoma, a type of cancer that mostly affects children. Researchers have synthesized hybrid molecules combining benzylguanidine with the alkylating group of melphalan to target neuroblastoma cells . These hybrids aim to leverage the selective uptake of benzylguanidine derivatives into neuroblastoma cells via the noradrenaline transporter, coupled with the cytotoxicity of melphalan .
Radionuclide Therapy
The compound has been used in the development of targeted radionuclide therapy. This approach involves creating radiopharmaceuticals like meta-131 I-iodo-benzylguanidine (131 I-MIBG) , which are designed to deliver radioactive isotopes directly to tumor cells, providing a tumor-specific systemic treatment .
DNA Minor Groove Binders
Benzylguanidine derivatives have been explored as DNA minor groove binders. These compounds can interact with the minor groove of DNA, potentially inhibiting the activity of certain enzymes or disrupting DNA-protein interactions. This application is significant in the development of new therapeutic agents .
Kinase Inhibitors
Researchers have investigated the use of guanidine derivatives, including benzylguanidine, as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be a strategy to treat diseases like cancer .
α2-Noradrenaline Receptor Antagonists
Guanidine derivatives have been studied for their potential as antagonists of α2-noradrenaline receptors. These receptors are involved in the regulation of neurotransmitter release, and their antagonism can have therapeutic implications in conditions like hypertension and certain psychiatric disorders .
Superbases in Organocatalysis
Benzylguanidine-containing compounds have unique properties that make them superbases, which are highly basic substances. These superbases have applications in organocatalysis, where they can catalyze various organic reactions, making them valuable in chemical synthesis .
将来の方向性
作用機序
Target of Action
1-Benzylguanidine, also known as N-Benzylguanidine, is a compound that has been found to have affinity for the 5-hydroxytryptamine 3 receptor . This receptor is a type of serotonin receptor and plays a crucial role in the regulation of various biological and neurological processes.
Mode of Action
The interaction of 1-Benzylguanidine with the 5-hydroxytryptamine 3 receptor could potentially influence serotonin signaling, which is involved in a wide range of physiological functions, including mood regulation, gastrointestinal motility, and pain perception .
Biochemical Pathways
Serotonin is a key neurotransmitter that regulates a variety of functions in the body, from mood and behavior to gastrointestinal function .
Pharmacokinetics
Research on similar compounds suggests that it may be absorbed in the body and distributed to various tissues where it interacts with its target receptors
Result of Action
This could include effects on mood, pain perception, and gastrointestinal function
Action Environment
The action, efficacy, and stability of 1-Benzylguanidine may be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells. Detailed information on how these factors influence the action of 1-benzylguanidine is currently lacking .
特性
IUPAC Name |
2-benzylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNGNUGFQIDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2551-73-7 (hemisulfate) | |
| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20944755 | |
| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylguanidine | |
CAS RN |
2211-57-6 | |
| Record name | N-(Phenylmethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6537F6GQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Benzylguanidine interact with biological systems?
A: Research indicates that 1-Benzylguanidine exhibits competitive inhibition against phenylalanyl-tRNA synthetase from E. coli B. [] This enzyme plays a crucial role in protein synthesis by attaching the amino acid phenylalanine to its corresponding tRNA molecule. 1-Benzylguanidine competes with phenylalanine for binding to the enzyme's active site, effectively inhibiting its function. [] Additionally, autoradiography studies in rats revealed a high concentration of the structurally similar compound, Bethanidine (N-benzyl-N',N''-dimethylguanidine), in tissues rich in adrenergic nerve terminals, suggesting a potential interaction with the sympathetic nervous system. []
Q2: What is the structural characterization of 1-Benzylguanidine?
A: 1-Benzylguanidine has the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, the presence of aromatic and guanidine moieties suggests characteristic peaks in NMR and IR spectra, which could be further investigated.
Q3: Has 1-Benzylguanidine demonstrated any catalytic properties?
A: The provided research doesn't directly address the catalytic properties of 1-Benzylguanidine. Its primary focus lies in its inhibitory action against phenylalanyl-tRNA synthetase. [] Further studies are needed to explore potential catalytic activities.
Q4: How does the structure of 1-Benzylguanidine relate to its activity?
A: Research suggests that both the phenyl ring and the amidine or guanidine moiety are crucial for the inhibitory activity of 1-Benzylguanidine and its related compounds. [] Modifications to these structural features could significantly impact its binding affinity to phenylalanyl-tRNA synthetase and subsequently alter its inhibitory potency. []
Q5: What are the pharmacokinetic properties of 1-Benzylguanidine?
A: While the provided research doesn't explicitly investigate the pharmacokinetics of 1-Benzylguanidine, it does offer insights into the closely related compound Bethanidine. [] Bethanidine demonstrates good absorption in rats, dogs, and humans. [] In humans, it undergoes minimal metabolism, while in rats and dogs, it is metabolized to various compounds, including N-benzyl-N'-methylguanidine, N-benzylguanidine, and benzoic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



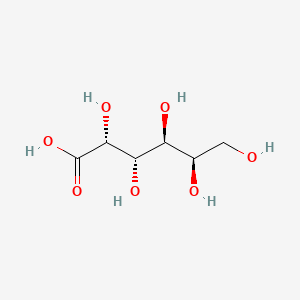
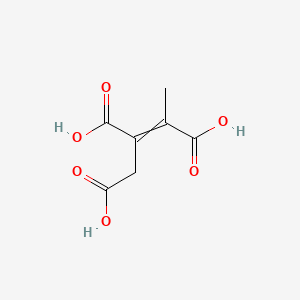
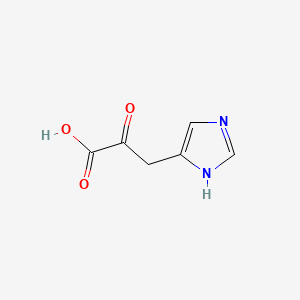
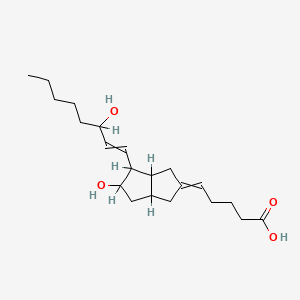
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
